N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide
説明
This compound features a pyrimidine core substituted with methyl groups at positions 4 and 6, a pyrrolidine moiety at position 2, and an acetamide side chain linked to a pyrimidin-2-yloxy group. The pyrimidinyloxy-acetamide side chain may facilitate interactions with biological targets through π-π stacking or hydrogen bonding .
特性
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-pyrimidin-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-11-14(12(2)20-15(19-11)22-8-3-4-9-22)21-13(23)10-24-16-17-6-5-7-18-16/h5-7H,3-4,8-10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVHXOBTTLWWCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)COC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a pyrrolidine ring and an acetamide moiety. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The structural complexity allows for diverse interactions with biological targets.
1. Anticancer Properties
Research indicates that derivatives of pyrimidine compounds, including N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide, exhibit significant anticancer activity. In vitro studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Similar Pyrimidine Derivative | 0.04 ± 0.01 | COX-2 inhibition |
| N-(4,6-dimethyl...) | TBD | Apoptosis induction |
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies demonstrate that it can significantly suppress COX-2 enzyme activity, a key player in the inflammatory response. The IC50 values for COX-2 inhibition are comparable to established anti-inflammatory drugs like celecoxib.
Table 2: Anti-inflammatory Activity Comparison
| Compound | IC50 (μM) | Reference Drug |
|---|---|---|
| N-(4,6-dimethyl...) | 0.04 ± 0.02 | Celecoxib (0.04 ± 0.01) |
| Indomethacin | 9.17 | Standard |
The biological activity of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2-(pyrimidin-2-yloxy)acetamide is primarily attributed to its ability to modulate enzyme activities involved in inflammatory pathways and cancer progression.
- COX Enzyme Inhibition : The compound exhibits selective inhibition of COX-2 over COX-1, which is crucial for reducing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
- Apoptotic Pathways : Preliminary studies suggest that the compound may activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
Case Study 1: In Vitro Evaluation
A study conducted on various pyrimidine derivatives showed that those similar to N-(4,6-dimethyl...) exhibited potent anti-inflammatory effects in carrageenan-induced paw edema models in rats. The effective doses were comparable to indomethacin, demonstrating significant therapeutic potential.
Case Study 2: Anticancer Activity Assessment
In another research project focusing on the anticancer properties of pyrimidine derivatives, it was found that compounds structurally related to N-(4,6-dimethyl...) inhibited the growth of several cancer cell lines with IC50 values indicating strong cytotoxicity.
類似化合物との比較
Substituent Variations on the Pyrimidine Core
Key Compounds :
N-(2-((4,6-Dimethoxy-2-(pyrrolidin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)acetamide (25d) Differences: Methoxy groups at positions 4 and 6 (vs. methyl) and a thioether linkage. The thioether may enhance oxidative stability but reduce polarity .
N-[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide Differences: A 4-fluorophenyl group replaces the pyrimidinyloxy moiety. Implications: Fluorine’s electronegativity improves binding affinity via dipole interactions.
Side Chain Modifications
Key Compounds :
1-[4,6-Dimethyl-2-(1-pyrrolidinyl)-5-pyrimidinyl]-3-(3-fluoro-4-methylphenyl)urea
- Differences : Urea linkage instead of acetamide; 3-fluoro-4-methylphenyl substituent.
- Implications : Urea groups enable stronger hydrogen bonding but may reduce oral bioavailability due to higher polarity. The fluoromethylphenyl group enhances selectivity for hydrophobic binding pockets .
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate Differences: Amino and hydroxyl groups replace methyl and pyrrolidine. Implications: Increased polarity improves aqueous solubility but may limit blood-brain barrier penetration. Crystal packing studies reveal hydrogen-bonded networks, suggesting stable solid-state formulations .
Core Structure Variations
Key Compounds :
Quinoline-based Analogues (e.g., N-(3-cyano-4-(pyrimidin-2-yl-amino)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) Differences: Quinoline core instead of pyrimidine; cyano and piperidinylidene groups. Implications: The quinoline scaffold may target different enzymes (e.g., kinases). The cyano group modulates electron density, while piperidinylidene introduces rigidity .
Thiazolo[4,5-d]pyrimidin-6(7H)-yl Acetamide Derivatives Differences: Thiazolo-pyrimidine fused ring system. Sulfanyl groups in some derivatives alter metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
